
N-DBCO-N-bis(PEG2-acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-DBCO-N-bis(PEG2-acid) is a branched click chemistry linker containing a dibenzocyclooctyne (DBCO) group and two polyethylene glycol (PEG2) acid chains attached to a central nitrogen group. The DBCO group participates in copper-free click chemistry reactions with azide, while the carboxylic acid groups allow for reactions with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.
Introduction of Carboxylic Acid Groups:
Industrial Production Methods
Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of DBCO: Large-scale synthesis of the dibenzocyclooctyne group.
Polyethylene Glycol Modification: Modification of polyethylene glycol chains to introduce functional groups.
Final Assembly: Combining the DBCO and PEG2 chains under controlled conditions to ensure high purity and yield
Analyse Chemischer Reaktionen
Types of Reactions
N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:
Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.
Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: Azides, primary amines, EDC, HATU.
Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.
Major Products
Triazole Derivatives: Formed from SPAAC reactions.
Amide Derivatives: Formed from reactions with primary amines
Wissenschaftliche Forschungsanwendungen
Key Features
- DBCO Functional Group : Supports copper-free click chemistry with azides, enhancing biocompatibility and reducing cytotoxicity.
- Branched PEG Structure : Increases solubility and flexibility while minimizing steric hindrance, which is crucial for effective interactions with biomolecules.
- Carboxylic Acid Ends : Allow for further functionalization through the formation of stable amide bonds with primary amines.
Bioconjugation
N-DBCO-N-bis(PEG2-acid) is primarily employed for linking proteins, peptides, and small molecules in both research and therapeutic contexts. Its ability to form stable conjugates enables:
- Antibody-Drug Conjugates (ADCs) : The compound serves as a linker that connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. This specificity minimizes systemic toxicity while maximizing therapeutic efficacy .
- Protein Labeling : Researchers utilize N-DBCO-N-bis(PEG2-acid) to label proteins with fluorescent tags or other detectable markers. This application is vital for studying protein interactions and dynamics within biological systems .
Targeted Drug Delivery
The compound's design allows for the creation of sophisticated drug delivery systems that provide controlled release of therapeutics. Notable applications include:
- Controlled Release Systems : By incorporating N-DBCO-N-bis(PEG2-acid) into drug formulations, researchers can achieve precise control over drug release profiles, improving treatment outcomes in conditions such as cancer and chronic diseases .
- Multivalent Binding Strategies : The increased functional group density of N-DBCO-N-bis(PEG2-acid) supports the development of multivalent systems that can enhance binding affinity and specificity to target cells or tissues .
Case Study 1: Development of Antibody-Drug Conjugates
A study demonstrated the effectiveness of N-DBCO-N-bis(PEG2-acid) in constructing ADCs targeting specific cancer antigens. The DBCO linker facilitated the attachment of a potent cytotoxic agent to an antibody, resulting in significantly enhanced therapeutic efficacy with reduced off-target effects compared to conventional therapies .
Case Study 2: Protein Interaction Studies
In another research project, scientists used N-DBCO-N-bis(PEG2-acid) to label proteins involved in signaling pathways. The bioconjugation allowed for real-time monitoring of protein interactions using fluorescence microscopy, providing insights into cellular mechanisms and potential therapeutic targets .
Wirkmechanismus
The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:
Click Chemistry: The DBCO group reacts with azide groups to form stable triazole rings, facilitating the conjugation of various molecules.
Amide Bond Formation: The carboxylic acid groups form stable amide bonds with primary amines, enabling the attachment of functional groups or biomolecules
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.
N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.
N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains
Uniqueness
N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .
Biologische Aktivität
N-DBCO-N-bis(PEG2-acid) is a versatile compound primarily utilized in the field of bioconjugation and drug development, specifically as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C33H40N2O10
- Molecular Weight : 624.68 g/mol
- CAS Number : 2110449-00-6
- Purity : 96%
N-DBCO-N-bis(PEG2-acid) contains a dibenzocyclooctyne (DBCO) moiety, enabling it to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that facilitates selective conjugation with azide-containing molecules .
The primary mechanism through which N-DBCO-N-bis(PEG2-acid) exerts its biological activity is via the formation of stable conjugates with target biomolecules. This property is particularly useful in:
- Antibody-drug conjugates (ADCs) : Enhancing the delivery of cytotoxic agents specifically to cancer cells.
- PROTACs : Targeting proteins for degradation, thus modulating cellular pathways involved in various diseases.
1. Anti-tumor Activity
Recent studies have highlighted the anti-tumor potential of compounds linked with N-DBCO-N-bis(PEG2-acid). For instance, a study involving a camptothecin analog conjugated with DBCO showed significant inhibition of tumor growth in xenograft models. The results indicated:
- Dose-dependent inhibition : At doses of 2.5 mg/kg and 5.0 mg/kg, tumor growth was inhibited by 83% and 96%, respectively .
- Survival rates : The median survival increased significantly compared to control groups, demonstrating the therapeutic potential of DBCO-linked compounds in oncology .
2. Mechanistic Insights
The conjugation of N-DBCO-N-bis(PEG2-acid) to therapeutic agents enhances their stability and specificity. The bioorthogonal nature allows for:
- Selective targeting : Minimizing off-target effects and enhancing therapeutic indices.
- Improved pharmacokinetics : The PEG moiety contributes to solubility and circulation time in vivo.
Data Table
Study | Compound | Target | Dose | Tumor Inhibition (%) | Median Survival (days) |
---|---|---|---|---|---|
R462-CPT2 | CRC | 2.5 mg/kg | 83% | 40 | |
R462-CPT2 | CRC | 5.0 mg/kg | 96% | 51 | |
R462-CPT2 | CRC | 10 mg/kg | Significant reduction in tumor size | 65 |
Case Study 1: PROTAC Development
A recent investigation into PROTACs utilizing N-DBCO-N-bis(PEG2-acid) demonstrated its efficacy in degrading target proteins associated with cancer. The study employed SPAAC to link the DBCO moiety with azide-functionalized ligands, resulting in:
- Increased degradation rates : Enhanced potency against protein targets.
- Specificity : Reduced off-target effects compared to traditional small molecules .
Case Study 2: Bioorthogonal Applications
Research into bioorthogonal reactions involving N-DBCO-N-bis(PEG2-acid) revealed its utility in live-cell imaging and targeted delivery systems. By conjugating fluorescent probes via SPAAC, researchers achieved:
Eigenschaften
IUPAC Name |
3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXTKBMAFTQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.